Product packaging for 2-Fluorophenethylisocyanide(Cat. No.:CAS No. 730964-62-2)

2-Fluorophenethylisocyanide

Cat. No.: B1597057
CAS No.: 730964-62-2
M. Wt: 149.16 g/mol
InChI Key: SUKNCHUYYFFYEV-UHFFFAOYSA-N
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Description

Contextualization of Isocyanide Chemistry in Modern Organic Synthesis

Isocyanides, or isonitriles, are a class of organic compounds characterized by a functional group with the connectivity -N≡C. wikipedia.org This unique structure confers a dual electronic character upon the terminal carbon, allowing it to act as both a nucleophile and an electrophile. tcichemicals.com This ambiphilic reactivity is the foundation of their extensive use in organic synthesis, particularly in multicomponent reactions (MCRs). nih.govmdpi.com

MCRs, where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency and atom economy. rsc.org Isocyanides are key players in some of the most powerful MCRs, including the Ugi and Passerini reactions. wikipedia.org

The Ugi Reaction: This four-component reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. tcichemicals.comslideshare.netjsynthchem.com The versatility of the Ugi reaction makes it a powerful tool for generating large libraries of diverse, peptide-like molecules (peptidomimetics), which are crucial in drug discovery. tcichemicals.combeilstein-journals.orgnih.gov

The Passerini Reaction: As one of the first discovered isocyanide-based MCRs, this three-component reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield α-acyloxy amides. chemistnotes.comresearchgate.net This reaction is particularly useful for creating complex structures and has been applied in the synthesis of natural products and polymers. chemistnotes.combeilstein-journals.org

The ability of isocyanides to participate in these and other reactions, such as cycloadditions, makes them indispensable building blocks for the construction of complex nitrogen-containing heterocycles, which are prevalent in many biologically active compounds and pharmaceuticals. tcichemicals.comorganic-chemistry.orgfrontiersin.org

Table 1: Key Multicomponent Reactions Involving Isocyanides

Reaction Name Components Primary Product Significance
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide α-Acylamino amide slideshare.net Efficient synthesis of peptidomimetics and compound libraries for drug discovery. tcichemicals.comjsynthchem.com

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide chemistnotes.com | Access to α-hydroxy carboxamides and complex natural product synthesis. beilstein-journals.orgsymeres.com |

Significance of Fluorine Substitution in Organic Compounds and Derivatives

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. rsc.orgethz.chfluorochem.co.uk Fluorine is the most electronegative element and has a relatively small van der Waals radius, allowing it to replace hydrogen atoms without significantly increasing the molecule's size. rsc.orgchemistnotes.com This substitution can profoundly influence a compound's physical, chemical, and biological properties. fluorochem.co.uk

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block or slow down metabolic degradation, thereby increasing the drug's half-life and bioavailability. rsc.orgchemistnotes.com

Increased Binding Affinity: Fluorine can modulate the electronic properties of a molecule, influencing how it interacts with its biological target. rsc.org It can participate in favorable protein-ligand interactions, sometimes leading to a significant increase in binding affinity and potency. nih.gov

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa. nih.gov These changes can improve a drug's ability to cross cell membranes and can affect its solubility and absorption characteristics. nih.govfluorochem.co.uk

It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to its importance in modern drug design. chemistnotes.com

Overview of Current Research Trajectories Involving 2-Fluorophenethylisocyanide

While specific, published research focusing exclusively on this compound is still emerging, its chemical structure strongly suggests its potential research applications. As a commercially available building block for research and development, its utility can be inferred from the well-established reactivity of its constituent functional groups. calpaclab.comfluorochem.co.ukbldpharm.com

The primary research trajectory for this compound lies in its use as a reactant in multicomponent reactions to synthesize novel, fluorinated compounds with potential biological activity. Specifically, it is an ideal candidate for:

Synthesis of Fluorinated Peptidomimetics: By employing this compound in the Ugi or Passerini reaction, chemists can create complex peptide-like structures. wikipedia.orgbeilstein-journals.org The incorporation of the 2-fluorophenethyl moiety could enhance the resulting peptidomimetic's metabolic stability and cell permeability, properties that are highly desirable in drug development. nih.govsymeres.com

Construction of Novel N-Heterocycles: Isocyanides are pivotal in the synthesis of various heterocyclic systems. organic-chemistry.orgfrontiersin.org Using this compound as a starting material in reactions designed to form rings could lead to new classes of fluorinated N-heterocycles. scholaris.ca These structures are of great interest in medicinal chemistry due to their prevalence in existing drugs.

The combination of the versatile isocyanide group and the pharmacologically beneficial fluorine atom makes this compound a promising tool for medicinal chemists aiming to generate new chemical entities for drug discovery programs.

Table 2: Chemical Properties of this compound

Property Value
CAS Number 730964-62-2 bldpharm.comchemicalbook.com
Molecular Formula C₉H₈FN bldpharm.comchemicalbook.com
Molecular Weight 149.17 g/mol bldpharm.com
Physical State Liquid calpaclab.com

| SMILES Code | C1=CC=C(C(=C1)F)CC[N+]#[C-] |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FN B1597057 2-Fluorophenethylisocyanide CAS No. 730964-62-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-(2-isocyanoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKNCHUYYFFYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374630
Record name 2-Fluorophenethylisocyanide
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Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730964-62-2
Record name 1-Fluoro-2-(2-isocyanoethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730964-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluorophenethylisocyanide
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URL https://comptox.epa.gov/dashboard/DTXSID80374630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Fluorophenethylisocyanide

Established Synthetic Pathways Towards 2-Fluorophenethylisocyanide

The synthesis of this compound is predominantly achieved through a two-step process originating from 2-Fluorophenethylamine. This established pathway involves the formation of an intermediate formamide (B127407), which is subsequently dehydrated to yield the target isocyanide.

Derivatization from 2-Fluorophenethylamine Precursors

The most common and well-documented method for the synthesis of this compound begins with the formylation of 2-Fluorophenethylamine. This initial step involves the reaction of the primary amine with a formylating agent to produce N-(2-fluorophenethyl)formamide.

The subsequent and final step is the dehydration of the N-(2-fluorophenethyl)formamide to yield this compound. This transformation is typically accomplished using a variety of dehydrating agents. Common reagents for this purpose include phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) or pyridine, and p-toluenesulfonyl chloride (p-TsCl) with a base. The choice of dehydrating agent and reaction conditions can significantly influence the yield and purity of the final isocyanide product.

Table 1: Common Dehydrating Agents for Formamide Dehydration

Dehydrating AgentBaseTypical Solvent
Phosphorus oxychloride (POCl₃)Triethylamine, PyridineDichloromethane, Toluene
p-Toluenesulfonyl chloride (p-TsCl)TriethylamineDichloromethane
DiphosgeneTriethylamineDichloromethane

Exploration of Alternative Synthetic Routes and Methodological Innovations

While the formamide dehydration route is prevalent, research into alternative synthetic strategies for isocyanides in general suggests potential avenues for the synthesis of this compound. One such innovative approach involves the reaction of primary amines with in situ generated difluorocarbene. rsc.orgrug.nlorganic-chemistry.orgevitachem.comacs.org This method offers a potentially safer alternative to traditional methods that may use toxic reagents.

Another potential alternative is the one-pot synthesis of isocyanides directly from alcohols. organic-chemistry.org In the context of this compound, this would involve the use of 2-Fluorophenylethanol as the starting material. This method typically employs a sequence of reagents in a single reaction vessel to achieve the transformation, potentially reducing the number of isolation and purification steps.

Advanced Strategies for Synthesis Optimization and Scalability

Recent studies on isocyanide synthesis have demonstrated the scalability of the formamide dehydration method. rsc.orgrug.nl By carefully controlling reaction parameters such as temperature, reagent stoichiometry, and addition rates, high yields and purity can be maintained even on a multi-gram or kilogram scale. The use of flow chemistry, where reagents are continuously pumped through a reactor, offers precise control over reaction conditions and can lead to improved consistency and safety for large-scale manufacturing.

Purity Assessment Techniques in this compound Synthesis

Ensuring the purity of this compound is critical and is achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for both structural confirmation and purity assessment.

¹⁹F NMR is particularly valuable for fluorinated compounds like this compound. diva-portal.orgnih.gov It provides a distinct signal for the fluorine atom, and its integration can be used for quantitative analysis to determine purity against a known standard. diva-portal.org The absence of extraneous fluorine-containing signals is a strong indicator of high purity. diva-portal.org

Chromatographic methods are employed to separate the target compound from any impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of non-volatile organic compounds. chromforum.orgresearchgate.netmdpi.comlcms.czchromatographyonline.comgcms.czchromatographyonline.com A single, sharp peak at the expected retention time indicates a high degree of purity. The use of a diode-array detector (DAD) can further enhance purity analysis by comparing the UV-Vis spectra across the peak. chromforum.orglcms.czchromatographyonline.com

Gas Chromatography (GC) can also be utilized, particularly for volatile isocyanides, to separate and quantify impurities.

Mass Spectrometry (MS) is used to confirm the molecular weight of this compound and to identify any impurities. nih.govalmacgroup.comnih.gov When coupled with a chromatographic technique (LC-MS or GC-MS), it provides a powerful tool for both separation and identification of components in a sample, allowing for a comprehensive purity assessment. nih.govalmacgroup.comnih.gov

Reaction Mechanisms and Organic Transformations of 2 Fluorophenethylisocyanide

Fundamental Reactivity Patterns of Isocyanides

Isocyanides (or isonitriles) are organic compounds containing the -N≡C functional group. Their reactivity is characterized by a fascinating duality, acting as both nucleophiles and electrophiles. This ambiphilic nature is rooted in their electronic structure, which is best described by two principal resonance forms. This dual reactivity allows isocyanides to participate in a wide array of chemical transformations, most notably in multicomponent reactions. acs.org

Nucleophilic Reactivity and its Electronic Basis

The carbon atom of the isocyanide group possesses a lone pair of electrons, making it nucleophilic. kyoto-u.ac.jp However, isocyanides are generally considered weak nucleophiles. academie-sciences.fr Their nucleophilic character is less pronounced than that of the analogous cyanide ion, by approximately 10 orders of magnitude. academie-sciences.fr The nucleophilicity is sufficient for reactions with highly electrophilic species such as resonance-stabilized carbocations, iminium ions, and activated carbonyl compounds. academie-sciences.frpharmaguideline.com

The nucleophilic attack occurs at the terminal carbon atom. kyoto-u.ac.jp This reactivity is fundamental to classic isocyanide reactions like the Passerini and Ugi multicomponent reactions. In the Ugi four-component reaction, for instance, the isocyanide's nucleophilic carbon attacks an imine intermediate, which is formed from the condensation of an amine and a carbonyl compound. This attack generates a highly reactive nitrilium ion intermediate, which is central to the reaction mechanism. pharmaguideline.com Surprisingly, the direct nucleophilic character of isocyanides in SN2 reactions was not deeply explored until recently, with studies showing they can react with alkyl halides to form an intermediate nitrilium ion that hydrolyzes to a secondary amide. wvu.edutheexamformula.co.uk

The electronic basis for this nucleophilicity stems from the highest occupied molecular orbital (HOMO), which is localized on the carbon atom. The presence of the 2-fluorophenethyl group in 2-Fluorophenethylisocyanide can subtly modulate this reactivity through inductive and steric effects, but the fundamental mode of nucleophilic attack remains the same.

Electrophilic Reactivity and Activation Modes

Conversely, the isocyanide carbon can also exhibit electrophilic character. This is particularly evident upon activation. Coordination to a metal center is a primary mode of activation, which enhances the electrophilicity of the isocyanide carbon, making it susceptible to nucleophilic attack. fluorochem.co.uk This strategy is widely used for the synthesis of aminocarbene and N-heterocyclic carbene (NHC) ligands. fluorochem.co.uk

Activation can also be achieved using Lewis acids or other electrophilic reagents. pharmaguideline.comsavemyexams.com For example, Lewis acids can activate carbonyl compounds, facilitating the nucleophilic attack of the isocyanide, which subsequently acts as an electrophile in later stages of the reaction mechanism. pharmaguideline.com In the Nef reaction, the addition of an isocyanide to an acyl chloride generates an imidoyl chloride intermediate, showcasing the isocyanide's susceptibility to electrophilic addition. savemyexams.com

Another mode of reactivity involves radical additions. The isocyanide can act as a radical acceptor, forming an imidoyl radical intermediate, which can participate in subsequent cyclization or coupling reactions. uni.lulibretexts.org

Detailed Mechanistic Investigations of this compound Reactions

While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented in peer-reviewed literature, its reaction pathways can be reliably predicted based on the well-established principles of isocyanide chemistry. The following sections elucidate these plausible mechanisms as they would apply to this compound.

Elucidation of Concerted Reaction Pathways and Transition State Characterization

Concerted reactions, where all bond-breaking and bond-forming events occur in a single, simultaneous step, are a key feature of pericyclic reactions. pressbooks.publibretexts.org Isocyanides can participate in cycloaddition reactions, which may proceed through concerted pathways. durgapurgovtcollege.ac.innih.gov For this compound, a [4+1] cycloaddition is a plausible concerted pathway.

In a hypothetical reaction with a conjugated diene, this compound could act as the one-carbon component. The reaction would proceed through a single transition state without the formation of any discrete intermediates. pressbooks.pub The characterization of such a transition state would involve computational methods to analyze its geometry, energy, and the vibrational frequency corresponding to the reaction coordinate. durgapurgovtcollege.ac.in

Illustrative Data Table 1: Predicted Transition State Parameters for a Concerted [4+2] Cycloaddition

This table presents hypothetical calculated parameters for the transition state (TS) of a concerted Diels-Alder reaction between this compound (as a dienophile analogue) and cyclopentadiene. These values are for illustrative purposes to demonstrate typical characterization data.

ParameterValueDescription
Reaction Type[4+2] CycloadditionDiels-Alder Reaction
ReactantsThis compound, CyclopentadieneDienophile and Diene
Activation Energy (ΔG‡)20-25 kcal/molFree energy barrier to reaction
Transition State GeometryAsynchronousC-C bond formation is not perfectly simultaneous
Imaginary Frequency-350 cm⁻¹Confirms the structure is a true transition state

The stereochemistry of concerted reactions is often highly specific. researchgate.net For example, the Diels-Alder reaction is stereospecific with respect to both the diene and the dienophile, a direct consequence of the concerted mechanism. nih.gov

Analysis of Stepwise Mechanisms and Reactive Intermediate Identification

Many reactions involving isocyanides proceed through stepwise mechanisms, which involve the formation of one or more reactive intermediates. youtube.comchemistrysteps.commdpi.com A reaction mechanism describes the sequence of these individual elementary steps. researchgate.net

A quintessential example is the nucleophilic addition to a carbonyl compound, such as in the Passerini or Ugi reactions. For this compound, a stepwise mechanism would typically be initiated by its nucleophilic attack on an electrophile.

Example Stepwise Mechanism: Ugi-type Reaction

Step 1: Imine Formation: An amine and a ketone/aldehyde react to form an imine. This step is often catalyzed by a Lewis acid. pharmaguideline.com

Step 2: Nucleophilic Attack & Intermediate Formation: this compound attacks the imine carbon, forming a key nitrilium ion intermediate . This is often the rate-determining step. pharmaguideline.com

Step 3: Nucleophilic Trapping: A nucleophile (e.g., a carboxylate anion) attacks the electrophilic nitrilium ion.

Step 4: Rearrangement: An intramolecular rearrangement (Mumm rearrangement) occurs to yield the final α-acylamino amide product. pharmaguideline.com

The identification of intermediates like the nitrilium ion is crucial for confirming a stepwise mechanism. This is often achieved through spectroscopic methods or by trapping experiments.

Illustrative Data Table 2: Key Intermediates in Plausible Stepwise Reactions

This table illustrates potential reactive intermediates that could be formed during transformations of this compound.

Reaction TypePlausible IntermediateMethod of Identification (Hypothetical)
Ugi ReactionNitrilium IonTrapping with external nucleophiles, NMR studies
Nef ReactionImidoyl ChlorideIsolation at low temperature, spectroscopic analysis
Radical AdditionImidoyl RadicalElectron Spin Resonance (ESR) Spectroscopy

Stereochemical Outcomes of Reactions Involving this compound, Including Walden Inversion Analogues

The stereochemical outcome of a reaction is a critical aspect of its mechanism. Reactions are termed stereospecific if different stereoisomers of the reactant lead to different stereoisomers of the product, whereas they are stereoselective if one stereoisomer is preferentially formed over others. wvu.eduresearchgate.net

A classic example of a stereospecific reaction is the SN2 reaction, which proceeds with a complete inversion of configuration at the stereocenter, an effect known as Walden inversion. researchgate.net Recently, the ability of isocyanides to act as nucleophiles in SN2 reactions has been demonstrated. wvu.edutheexamformula.co.uk

In a hypothetical SN2 reaction where this compound acts as the nucleophile attacking a chiral alkyl halide (e.g., (R)-2-bromobutane), the reaction would proceed via a backside attack. This mechanism forces the substituents on the carbon atom to 'flip' like an umbrella in the wind, resulting in an inversion of the stereochemical configuration. researchgate.net

Mechanism of Walden Inversion Analogue:

Reactants: this compound + (R)-2-bromobutane

Transition State: The isocyanide carbon attacks the chiral carbon from the side opposite to the bromine leaving group. A trigonal bipyramidal transition state is formed where the nucleophile and leaving group are partially bonded.

Product: The resulting nitrilium salt would have the (S) configuration. Subsequent hydrolysis would lead to an (S)-configured secondary amide.

This inversion is a hallmark of the SN2 pathway and provides strong evidence against a stepwise mechanism involving a planar carbocation intermediate (as in an SN1 reaction), which would lead to a racemic mixture of products.

This compound as a Versatile Reagent in Advanced Organic Synthesis

The presence of the isocyanide moiety in this compound suggests its potential as a highly versatile reagent. The terminal carbon atom of the isocyanide group is divalent and can act as a potent nucleophile or be attacked by nucleophiles after activation. The fluorine substituent on the aromatic ring can exert a significant electronic effect, potentially modulating the reactivity of the isocyanide group and influencing the stability of reaction intermediates. This unique combination of functional groups makes this compound a promising candidate for the development of novel synthetic methodologies.

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Isocyanides are cornerstone reagents in many well-known MCRs, such as the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. It is plausible that this compound could readily participate in such reactions. The general mechanism involves the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide. Subsequent addition of the carboxylate and an intramolecular acyl transfer would yield the final product. The electron-withdrawing nature of the fluorine atom in this compound might influence the nucleophilicity of the isocyanide carbon, potentially affecting the rate of its addition to the iminium ion.

The Passerini three-component reaction (P-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form α-acyloxy amides. In this reaction, the isocyanide adds to the carbonyl carbon, followed by the interception of the resulting nitrilium intermediate by the carboxylate. The electronic properties of the 2-fluorophenethyl group could play a role in stabilizing or destabilizing the key intermediates, thereby influencing the reaction's efficiency and yield.

Table 1: Hypothetical Multi-Component Reactions Involving this compound

Reaction NameReactantsPotential Product Class
Ugi ReactionAldehyde, Amine, Carboxylic Acid, this compoundα-Acylamino amides
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, this compoundα-Acyloxy amides

Utility in Selective Carbon-Carbon and Carbon-Heteroatom Bond Formations

The unique reactivity of the isocyanide group makes it a valuable participant in the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

In the realm of C-C bond formation , isocyanides can undergo insertion reactions into metal-carbon bonds or participate in various coupling reactions. For instance, in palladium-catalyzed reactions, an isocyanide can insert into a Pd-C bond, leading to the formation of new C-C bonds and functionalized products. The fluorine atom in this compound could potentially influence the migratory insertion step or the reductive elimination from the metal center.

For C-X bond formation , isocyanides can react with a variety of nucleophiles. For example, the reaction of an isocyanide with an alcohol or an amine in the presence of a suitable catalyst can lead to the formation of formimidates and formamidines, respectively. These reactions represent efficient methods for constructing C-O and C-N bonds. The electronic nature of the 2-fluorophenethyl substituent would likely impact the electrophilicity of the isocyanide carbon, thereby affecting its reactivity towards different heteroatom nucleophiles.

Table 2: Potential Bond Forming Reactions with this compound

Bond TypeReaction ClassPotential Reactants
C-CPalladium-catalyzed cross-couplingAryl halide, this compound
C-OFormimidate synthesisAlcohol, this compound
C-NFormamidine synthesisAmine, this compound
C-SThioformimidate synthesisThiol, this compound

Involvement in Rearrangement and Cycloaddition Reactions

The isocyanide functional group is also known to participate in a range of rearrangement and cycloaddition reactions, leading to the formation of diverse molecular architectures.

Rearrangement reactions involving isocyanides can be triggered by heat or a catalyst. For instance, the isomerization of isocyanides to nitriles is a well-known thermal process. More complex rearrangements could potentially be designed to exploit the specific structure of this compound.

In cycloaddition reactions , isocyanides can react with various 1,3-dipoles or other unsaturated systems to form heterocyclic compounds. For example, a [3+2] cycloaddition between an azide (B81097) and an isocyanide can yield a tetrazole ring. The electronic and steric properties of the 2-fluorophenethyl group would be expected to influence the regioselectivity and stereoselectivity of such cycloadditions. Furthermore, isocyanides can participate as the 2π component in [4+1] cycloadditions with dienes, offering a pathway to five-membered rings.

Table 3: Anticipated Cycloaddition and Rearrangement Reactions

Reaction TypeDescriptionPotential Outcome
[3+2] CycloadditionReaction with a 1,3-dipole (e.g., azide)Formation of a five-membered heterocycle
[4+1] CycloadditionReaction with a conjugated dieneFormation of a five-membered carbocycle
Thermal RearrangementIsomerization under heatFormation of 2-Fluorophenethylnitrile

Coordination Chemistry of 2 Fluorophenethylisocyanide

Ligand Properties and Coordination Modes of Isocyanides with Metal Centers

Isocyanides (R-N≡C) are a fascinating class of ligands that are isoelectronic with carbon monoxide (CO), dinitrogen (N₂), and the cyanide anion (CN⁻). pressbooks.pub Their ability to coordinate to transition metals has led to the synthesis of thousands of complexes. wikipedia.org The electronic and steric properties of the organic substituent (R) allow for the systematic modification of the ligand's behavior, making isocyanides versatile tools in organometallic chemistry. pressbooks.pub

The bonding of an isocyanide ligand to a metal center is best described by the Dewar-Chatt-Duncanson model, which involves two primary components: a σ-donation and a π-acceptance interaction.

σ-Donation: The isocyanide ligand donates electron density to an empty metal d-orbital from its highest occupied molecular orbital (HOMO), which is primarily localized on the carbon atom's lone pair. This interaction forms a strong metal-carbon σ-bond. Compared to carbon monoxide, most isocyanide ligands are considered superior σ-donors. wikipedia.org This increased donor strength is because the HOMO of the isocyanide is generally higher in energy than that of CO. pressbooks.pub

π-Acceptance (Back-bonding): The isocyanide ligand can accept electron density from filled metal d-orbitals into its lowest unoccupied molecular orbitals (LUMO), which are the π* antibonding orbitals of the C≡N triple bond. This process, known as π-back-bonding, strengthens the metal-carbon bond but weakens the carbon-nitrogen bond. wikipedia.org Generally, isocyanides are weaker π-acceptors than CO. wikipedia.org

The balance between σ-donation and π-acceptance is highly dependent on the electronic nature of the organic substituent 'R'. Electron-donating groups on 'R' enhance the σ-donor character, while electron-withdrawing groups increase the π-acceptor capability of the ligand. For instance, Trifluoromethylisocyanide (CF₃NC) is a much stronger π-acceptor than most alkyl or aryl isocyanides, with coordination properties that are very similar to those of CO. wikipedia.org The 2-fluorophenethyl group in 2-Fluorophenethylisocyanide contains an electronegative fluorine atom, which is expected to act as an electron-withdrawing group via the inductive effect. This would theoretically enhance the π-acceptor properties of the ligand compared to its non-fluorinated counterpart, phenethylisocyanide.

The bonding characteristics can be probed using infrared (IR) spectroscopy by observing the stretching frequency of the C≡N bond (νC≡N). The free isocyanide ligand typically shows an intense absorption in the range of 2165–2110 cm⁻¹. wikipedia.org

If σ-donation dominates , electron density is removed from a C-N antibonding orbital, strengthening the C≡N bond and causing νC≡N to shift to a higher frequency (wavenumber) upon coordination.

If π-back-bonding dominates , electron density is populated into the C-N π* antibonding orbitals, weakening the C≡N bond and shifting νC≡N to a lower frequency.

Complex TypeDominant InteractionEffect on C≡N BondνC≡N Shift upon Coordination
Cationic / Electron-Poor Metal Centerσ-DonationStrengthenedIncrease in frequency
Anionic / Electron-Rich Metal Centerπ-Back-bondingWeakenedDecrease in frequency

This interactive table summarizes the effect of coordination on the isocyanide stretching frequency.

In coordination chemistry, denticity refers to the number of donor atoms in a single ligand that bind to the central metal atom. Isocyanide ligands are almost exclusively monodentate , coordinating to a metal center through the lone pair on the terminal carbon atom. uomustansiriyah.edu.iq This is denoted using the Greek letter kappa as κ¹-CNR.

While typically terminal, isocyanide ligands are also known to act as bridging ligands , connecting two or more metal centers. This is denoted using the Greek letter mu (μ). In such arrangements, the RNC ligand is typically bent. wikipedia.org

Hapticity , denoted by the Greek letter eta (η), describes the number of contiguous atoms in a ligand that coordinate to a metal center. This term is not typically applied to the isocyanide functional group itself, as it binds through a single carbon atom. However, it could be relevant if the 2-fluorophenethyl substituent were to contain a moiety, such as a phenyl ring, that could also bind to the metal in a haptic fashion (e.g., η⁶-phenyl), leading to a polydentate coordination mode. Such complex binding is rare and would depend heavily on the specific metal center and reaction conditions.

Synthesis and Structural Characterization of Metal Complexes Containing this compound Ligands

The synthesis of transition metal isocyanide complexes is typically straightforward due to the high basicity and small steric profile of many isocyanide ligands. wikipedia.org Common synthetic methods involve the direct reaction of the isocyanide with a suitable metal precursor, such as a metal halide, carbonyl, or a complex with labile ligands. core.ac.ukmdpi.com

A general synthetic route can be represented as: n(RNC) + MXy → [M(CNR)nXy] (where R = 2-fluorophenethyl, M = metal, X = halide or other ligand)

Despite these well-established general procedures, a detailed search of the scientific literature reveals a lack of specific studies on the synthesis and structural characterization of metal complexes featuring the this compound ligand. Therefore, the following sections are based on the expected behavior of this ligand, drawing from the known chemistry of similar isocyanide compounds.

Mononuclear Complexes: It is anticipated that this compound would readily form mononuclear complexes with a variety of transition metals. nih.govnih.gov Depending on the metal, its oxidation state, and the stoichiometry of the reaction, complexes with different coordination numbers and geometries (e.g., linear, square planar, tetrahedral, or octahedral) could be synthesized. pressbooks.pubkud.ac.in For example, reactions with metal(II) halides might yield complexes of the type [MCl₂(CNR)₂] or, with excess ligand, homoleptic or near-homoleptic species like [M(CNR)₄]²⁺.

Polynuclear Complexes: Isocyanides are known to form polynuclear complexes where the ligand bridges two metal centers (μ₂-CNR). researchgate.net This bridging can facilitate metal-metal interactions and is a key feature in the construction of larger cluster compounds. It is plausible that this compound could also participate in such bridging, leading to the formation of dinuclear or polynuclear structures, although no specific examples have been reported.

The type of metal and its formal oxidation state are critical factors that dictate the nature and stability of the resulting isocyanide complex.

Low-Valent Metals: Metals in low oxidation states (e.g., Fe(0), Ni(0), Cr(0)) are electron-rich. They are effective at π-back-bonding to π-acceptor ligands. Therefore, stable complexes with this compound would be expected, with the π-acceptor character of the ligand playing a significant role in the bonding. In such complexes, a noticeable decrease in the νC≡N stretching frequency and a bent M-C-N angle would be anticipated. wikipedia.org

High-Valent Metals: Metals in high oxidation states (e.g., Co(III), Pt(IV), Fe(III)) are electron-poor and have a reduced capacity for π-back-bonding. nih.govresearchgate.net In these cases, the σ-donor ability of the isocyanide ligand is the dominant bonding interaction. This would lead to a strong M-C σ-bond and an increase in the νC≡N frequency upon coordination. Cationic complexes are common for isocyanides, more so than for CO, due to the stronger σ-donor nature of the isocyanide ligand which can better stabilize the positive charge on the metal center. wikipedia.org

Electronic Structure and Reactivity Modulation of Metal Centers by this compound Ligands

The coordination of an isocyanide ligand directly modulates the electronic properties of the metal center, which in turn influences the reactivity of the entire complex. The specific nature of the 2-fluorophenethyl substituent is expected to impart distinct electronic characteristics.

The presence of a fluorine atom on the phenyl ring introduces a significant inductive electron-withdrawing effect. nsf.govnih.gov This effect is transmitted through the ethyl linker to the isocyanide group. The consequence of this electron withdrawal is a lowering of the energy of both the HOMO (the carbon lone pair) and the LUMO (the C≡N π* orbitals) of the this compound ligand compared to an unsubstituted analogue.

This modulation has several predictable consequences for the resulting metal complex:

Weakened σ-Donation: A lower-energy HOMO means the ligand is a slightly weaker σ-donor.

Enhanced π-Acceptance: A lower-energy LUMO makes the ligand a more effective π-acceptor, as the energy gap between the metal d-orbitals and the ligand π* orbitals is reduced.

Therefore, this compound is expected to be a stronger net electron-withdrawing ligand than phenethylisocyanide. This can have a profound impact on the reactivity of the metal center. For example, by withdrawing electron density from the metal, the ligand can make the metal center more electrophilic and more susceptible to nucleophilic attack. Conversely, it can make the complex more resistant to oxidation. rsc.org For metal complexes involved in catalysis, tuning this electronic balance can alter reaction rates and selectivity. While these effects are well-established for fluorinated ligands in general, specific experimental validation for this compound complexes is not yet available in the literature. nsf.goved.ac.uk

Stereochemistry and Isomerism in this compound Coordination Compounds

The stereochemistry of coordination compounds is dictated by the spatial arrangement of ligands around a central metal ion. While specific, in-depth research on the stereoisomerism of this compound complexes is not extensively documented in publicly available literature, the principles of coordination chemistry allow for a thorough prediction of the types of isomerism that are likely to occur. The structure of the this compound ligand, being monodentate and generally achiral, influences the formation of various isomers primarily in square planar and octahedral geometries.

Isomers are compounds that share the same chemical formula but have different arrangements of atoms. libretexts.org In coordination chemistry, this phenomenon is broadly divided into structural isomerism and stereoisomerism. careerendeavour.com Stereoisomers, which have the same atom-to-atom connectivity but differ in their spatial arrangement, are particularly significant and are categorized into geometric and optical isomers. libretexts.orgcareerendeavour.com

Geometric Isomerism

Geometric isomerism arises when ligands occupy different positions around the central metal ion. careerendeavour.com This type of isomerism is common in square planar and octahedral complexes. libretexts.org

Cis-Trans Isomerism:

In square planar complexes of the type [MA₂B₂], where 'M' is a metal and 'A' and 'B' are different monodentate ligands, two geometric isomers are possible. libretexts.org For a hypothetical square planar complex containing two this compound ligands and two other ligands (e.g., chloride), cis and trans isomers would be expected.

In the cis isomer , the two this compound ligands are positioned adjacent to each other, at a 90° angle. libretexts.org

In the trans isomer , they are located on opposite sides of the metal center, at a 180° angle. libretexts.org

The same principle applies to octahedral complexes with the general formula [MA₄B₂]. libretexts.org The two 'B' ligands (in this case, this compound) can be arranged in either a cis or trans configuration.

Table 1: Predicted Geometric Isomers for Hypothetical this compound Complexes

Complex Formula Geometry Isomer Type Description
[Pt(2-F-PE-NC)₂Cl₂] Square Planar cis The two 2-F-PE-NC ligands are adjacent (90° apart).
[Pt(2-F-PE-NC)₂Cl₂] Square Planar trans The two 2-F-PE-NC ligands are opposite (180° apart).
[Co(NH₃)₄(2-F-PE-NC)₂]³⁺ Octahedral cis The two 2-F-PE-NC ligands are adjacent.

Note: 2-F-PE-NC is the abbreviation for this compound.

Fac-Mer Isomerism:

For octahedral complexes with the formula [MA₃B₃], another type of geometric isomerism known as facial (fac) and meridional (mer) isomerism occurs. libretexts.org If a complex were synthesized with three this compound ligands and three other identical ligands (e.g., carbonyl, CO), it could exist as two distinct isomers:

The fac isomer has the three identical ligands on one triangular face of the octahedron. libretexts.org

The mer isomer has the three identical ligands in a plane that bisects the octahedron. libretexts.org

Optical Isomerism

Optical isomers, or enantiomers, are non-superimposable mirror images of each other. uomustansiriyah.edu.iq A coordination complex will exhibit optical isomerism if its molecular structure is chiral (lacks a plane of symmetry). uomustansiriyah.edu.iq

While the this compound ligand itself is typically achiral, it can be a component of a chiral complex. This can occur in several ways:

Chiral Arrangement of Ligands: In octahedral complexes with chelating ligands, the arrangement of the ligands can create chirality around the metal center. For instance, in a complex like [Co(en)₂(2-F-PE-NC)₂]³⁺ (where 'en' is the bidentate ligand ethylenediamine), the cis isomer is chiral and would exist as a pair of enantiomers (designated Δ and Λ). The trans isomer of this complex, however, possesses a plane of symmetry and would be achiral.

Use of a Chiral Ligand: If the this compound ligand were specifically synthesized to be chiral (for example, by introducing a substituent on the ethyl backbone), any complex containing it would be chiral. georganics.sk This would lead to the formation of diastereomers when coordinated to a metal center that is also a stereocenter. nih.gov

The formation of chiral metal complexes is a significant area of research, particularly in asymmetric catalysis. unimi.it The specific stereochemical outcomes—whether a particular enantiomer or diastereomer is favored—can be influenced by factors such as the solvent, temperature, and the presence of other chiral auxiliaries. researchgate.netnih.gov

Table 2: Potential for Chirality in Octahedral this compound Complexes

Complex Formula Isomer Chirality Expected Optical Isomers
cis-[Co(en)₂(2-F-PE-NC)₂]³⁺ cis Chiral Yes (Δ and Λ enantiomers)
trans-[Co(en)₂(2-F-PE-NC)₂]³⁺ trans Achiral No

Advanced Spectroscopic Analysis and Structural Elucidation of 2 Fluorophenethylisocyanide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. chemicalbook.com For 2-Fluorophenethylisocyanide, a combination of ¹⁹F, ¹H, and ¹³C NMR, including multidimensional techniques, would be required for unambiguous structural confirmation.

Fluorine-19 (¹⁹F) NMR for Probing Local Chemical Environments and Conformational Dynamics

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The chemical shift of a fluorine atom is extremely sensitive to its local electronic environment, making ¹⁹F NMR an excellent probe for structural and conformational analysis. nih.gov

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance corresponding to the fluorine atom on the aromatic ring. The chemical shift provides insight into the electronic effects of the phenethylisocyanide substituent. Aromatic fluorine chemical shifts typically appear in a range of +80 to +170 ppm relative to CFCl₃. ucsb.edu The specific chemical shift for this compound would be influenced by the electronic properties of the ethylisocyanide group at the ortho position.

This ¹⁹F signal would be coupled to adjacent protons on the aromatic ring, primarily the proton at the C3 position, resulting in a complex multiplet. The magnitude of the through-bond ¹⁹F-¹H coupling constants (J-coupling) provides valuable structural information. Furthermore, through-space interactions with the ethyl chain protons could be observed in Nuclear Overhauser Effect (NOE) experiments, offering insights into the molecule's preferred conformation and rotational dynamics around the C-C bond. nih.gov

Table 1: Predicted ¹⁹F NMR Data for this compound

ParameterPredicted Value RangeComments
Chemical Shift (δ)-110 to -120 ppm (vs CFCl₃)Based on analogs like fluorobenzene (B45895) (-113.15 ppm) and other ortho-substituted fluoroaromatics. colorado.edu The exact value depends on the electronic contribution of the -CH₂CH₂NC group.
MultiplicityMultiplet (e.g., ddd)Coupling to aromatic protons (H3, H4, H5, H6) with varying J-coupling constants.
Coupling Constants³JFH: 5-10 Hz; ⁴JFH: 2-4 HzTypical coupling constants for fluorine to ortho and meta protons on an aromatic ring.

Proton (¹H) and Carbon (¹³C) NMR for Comprehensive Structural Confirmation

¹H and ¹³C NMR spectroscopy are fundamental techniques for elucidating the complete carbon-hydrogen framework of an organic molecule. compoundchem.comcompoundchem.com

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

Aromatic Region (approx. 7.0-7.4 ppm): Four signals corresponding to the four protons on the fluorophenyl ring are expected. Due to the fluorine substituent, these protons are chemically non-equivalent and will exhibit complex splitting patterns due to both homo-nuclear (¹H-¹H) and hetero-nuclear (¹H-¹⁹F) coupling.

Aliphatic Region (approx. 2.8-3.8 ppm): Two signals, each integrating to two protons, are predicted for the ethyl chain. These signals will appear as triplets due to coupling with each other (³JHH). The methylene (B1212753) group adjacent to the aromatic ring (-CH₂-Ar) would appear slightly upfield compared to the methylene group attached to the isocyanide group (-CH₂-NC), which is more deshielded.

Carbon (¹³C) NMR: The ¹³C NMR spectrum, typically acquired with proton decoupling, will show distinct singlets for each unique carbon atom.

Aromatic Region (approx. 115-165 ppm): Six signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine atom (C2) will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large (240-260 Hz). The other aromatic carbons will also show smaller couplings to the fluorine atom. libretexts.org

Isocyanide Carbon (approx. 155-165 ppm): The carbon of the isocyanide group (-N≡C ) is expected to appear in this region as a triplet due to coupling with the adjacent methylene protons.

Aliphatic Region (approx. 25-50 ppm): Two signals corresponding to the two methylene carbons of the ethyl chain will be observed.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Display Interactive Data

NucleusPositionChemical Shift (δ, ppm)Multiplicity

Application of Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. sdsu.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show cross-peaks between protons that are spin-coupled. emerypharma.com For this compound, a strong cross-peak would be expected between the two methylene groups of the ethyl chain, confirming their connectivity. Correlations between adjacent aromatic protons would also be observed, helping to unravel the complex splitting in the aromatic region. uvic.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). science.gov It would be used to unambiguously link the proton signals of the two methylene groups and the four aromatic protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlation). youtube.com HMBC is crucial for piecing together the molecular fragments. For example, it would show correlations from the β-CH₂ protons to the aromatic carbons (C1 and C2/C6) and from the α-CH₂ protons to the isocyanide carbon, confirming the complete structure of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its molecular vibrations. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. compoundchem.com It is particularly useful for identifying characteristic functional groups. caltech.edu

The IR spectrum of this compound is expected to be dominated by a few key absorption bands:

Isocyanide (–N≡C) Stretch: This is the most characteristic peak and is expected to be a strong, sharp band in the region of 2150-2120 cm⁻¹. The exact position provides information about the electronic environment; alkyl isocyanides typically absorb in this range. acs.org

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene (B151609) ring.

C–F Stretch: A strong absorption band in the range of 1250-1100 cm⁻¹ is expected for the aryl C-F bond stretch.

C–H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C–H Stretch3100 - 3000Medium-Weak
Aliphatic C–H Stretch3000 - 2850Medium
Isocyanide (–N≡C) Stretch2150 - 2120Strong, Sharp
Aromatic C=C Stretch1600 - 1450Medium-Weak
C–F Stretch1250 - 1100Strong

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Analysis

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. iphy.ac.cn While IR absorption depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. nih.gov

For this compound, the Raman spectrum would also be expected to show the key vibrational modes:

Isocyanide (–N≡C) Stretch: The isocyanide stretch at 2150-2120 cm⁻¹ would also be a prominent and diagnostically useful band in the Raman spectrum.

Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the substituted benzene ring, typically around 1000 cm⁻¹, often gives a strong and sharp signal in Raman spectra, serving as part of the molecular fingerprint. amazonaws.com

Symmetrical Vibrations: In general, symmetric vibrations and bonds involving less polar or more polarizable groups (like C=C and C≡N) tend to produce stronger Raman signals compared to their IR counterparts. The C-F stretch, being a highly polar bond, is often weaker in Raman spectra.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a robust structural confirmation. mdpi.com

Electronic Spectroscopy

Electronic spectroscopy serves as a fundamental tool for probing the electronic transitions and photophysical properties of this compound. These techniques provide critical data on how the molecule interacts with ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of UV or visible radiation by the molecule corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The primary chromophore in this compound is the 2-fluorophenyl group. The presence of π-bonds in the aromatic ring allows for π → π* transitions, which are typically characterized by strong absorption bands. uzh.chlibretexts.org

The substitution of a fluorine atom on the phenyl ring can induce subtle shifts in the absorption maxima (λmax) compared to unsubstituted phenethylisocyanide, owing to fluorine's inductive and resonance effects. The ethylisocyanide group, being largely saturated, does not contribute to conjugation with the phenyl ring, meaning the spectrum is expected to be similar to that of a substituted benzene. The analysis of the UV-Vis spectrum provides valuable information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

Table 1: Illustrative UV-Vis Absorption Data for this compound in Methanol Note: The following data are hypothetical and represent expected values based on the analysis of similar aromatic compounds.

Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
π → π*~ 265~ 200 - 500

Fluorescence Spectroscopy for Photophysical Properties and Molecular Aggregation Studies

Fluorescence spectroscopy is a powerful technique for exploring the photophysical properties of this compound upon absorption of light. After excitation to a higher electronic state, the molecule can relax by emitting a photon, a process known as fluorescence. The aromatic fluorophenyl group is expected to be the primary fluorophore.

Key photophysical properties that can be determined include the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state. The presence of the electron-withdrawing fluorine atom and the isocyanide group can influence these properties. Fluorescence quenching studies, where the fluorescence intensity is decreased by the presence of other molecules (quenchers), can provide insights into bimolecular interactions and the accessibility of the fluorophore. researchgate.netnih.govnih.gov The relationship between quencher concentration and fluorescence intensity is often described by the Stern-Volmer equation. nih.gov

Furthermore, fluorescence spectroscopy is instrumental in studying molecular aggregation. mdpi.com In concentrated solutions, molecules of this compound may form aggregates, leading to changes in the emission spectrum. Phenomena such as aggregation-induced emission (AIE), where non-emissive molecules become highly fluorescent upon aggregation due to the restriction of intramolecular rotations, could potentially be observed. researchgate.net

Table 2: Hypothetical Photophysical Properties of this compound Note: The following data are hypothetical and serve as examples of parameters that would be investigated.

ParameterSymbolIllustrative Value
Excitation Maximumλex~ 265 nm
Emission Maximumλem~ 285 nm
Quantum YieldΦF0.10
Fluorescence LifetimeτF1-5 ns

Advanced and Hyphenated Spectroscopic Techniques for Comprehensive Analysis

To gain a more complete understanding of this compound, particularly in complex mixtures or during dynamic processes, advanced and hyphenated spectroscopic techniques are indispensable.

Liquid Chromatography–Mass Spectrometry (LC-MS) for Mixture Analysis and Identity Confirmation

Liquid Chromatography–Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. kuleuven.be This method is ideal for separating this compound from impurities, reactants, or other derivatives in a mixture and confirming its identity. agnopharma.com

In a typical LC-MS analysis, the sample is first separated on an LC column, often using reversed-phase chromatography. nih.gov The separated components then enter the mass spectrometer, where they are ionized. Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this type of molecule, which would likely produce a protonated molecular ion [M+H]⁺.

The mass analyzer then separates ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting fragmentation pattern provides a "fingerprint" for the molecule. libretexts.org For this compound, characteristic fragments would likely arise from the cleavage of the ethyl chain and the loss of the isocyanide group. libretexts.org The analysis of fluorinated compounds by MS can sometimes be complex, but it provides definitive structural confirmation. nih.govresearchgate.net

Table 3: Predicted LC-MS Fragmentation Data for this compound Note: The m/z values are predicted for the protonated molecule and its most likely fragments.

Ion DescriptionProposed Fragment StructurePredicted m/z
Protonated Molecular Ion[C₉H₈FN+H]⁺150.07
Loss of Isocyanide (NC)[C₈H₈F]⁺123.06
Fluorotropylium ion[C₇H₆F]⁺109.05
Cleavage at benzyl (B1604629) position[F-C₆H₄-CH₂]⁺109.05

Two-Dimensional Correlation Spectroscopy (2D-COS) for Dynamic Processes and Intermolecular Interactions

Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful analytical technique used to analyze a series of spectra collected under some external perturbation, such as changes in temperature, pressure, or concentration. nist.gov By spreading spectral peaks along a second dimension, 2D-COS can reveal subtle spectral changes and the sequential order of events that are not apparent in conventional one-dimensional spectra. researchgate.netnih.gov

When applied to the UV-Vis or fluorescence spectra of this compound, 2D-COS can be used to study dynamic processes like molecular aggregation or binding interactions. researchgate.netnih.gov A 2D-COS analysis generates two types of correlation maps: synchronous and asynchronous.

Synchronous Spectrum: Indicates the simultaneous or coincidental changes in spectral intensities at different wavelengths. Peaks on the synchronous map suggest that the corresponding spectral features are changing in a concerted manner under the applied perturbation.

Asynchronous Spectrum: Highlights sequential or out-of-phase changes. The presence of cross-peaks in an asynchronous map indicates that the intensity changes at two different wavelengths are occurring at different rates, allowing for the determination of the order of spectral events.

This technique could be used, for example, to monitor the changes in the electronic environment of the fluorophenyl chromophore as it interacts with a solvent or another molecule, providing detailed insights into intermolecular forces. researchgate.net

Table 4: Hypothetical 2D-COS Experiment for Studying Solvent Effects on this compound Note: This table describes a potential experimental design and the expected outcomes.

ParameterDescription
Spectroscopic Probe UV-Vis Absorption Spectroscopy
External Perturbation Gradual change in solvent polarity (e.g., titrating a nonpolar solution with a polar solvent).
Expected Synchronous Plot Insights Correlation of absorption band shifts, indicating which parts of the chromophore are affected simultaneously by the changing solvent environment.
Expected Asynchronous Plot Insights Identification of the sequence of events, such as whether changes in the π-system occur before or after changes related to the fluorine substituent's local environment.

Theoretical and Computational Chemistry of 2 Fluorophenethylisocyanide

Molecular Dynamics Simulations and Conformational Analysis:There is no available research on molecular dynamics simulations or detailed conformational analysis of 2-Fluorophenethylisocyanide. General principles of conformational analysis are well-documented for organic molecules, but specific data on the rotational barriers and stable conformers of the target compound have not been published.organicchemistrytutor.comlumenlearning.comchemistrysteps.com

Due to the absence of specific data for this compound in the scientific literature, generating the requested article with detailed research findings and data tables is not feasible.

Application of Machine Learning and In Silico Frameworks in Compound Design

The integration of artificial intelligence (AI), particularly machine learning (ML), into computational chemistry has revolutionized the design of novel molecules. nih.govspringernature.com These in silico frameworks enable the rapid screening of vast chemical spaces and the generation of new compounds with optimized properties, significantly reducing the time and cost associated with traditional discovery pipelines. nih.gov For a compound class like isocyanides, which are valuable in multicomponent reactions and medicinal chemistry, these tools are particularly advantageous for designing derivatives with specific biological activities or material properties. acs.orgresearchgate.net

One of the primary applications of ML in this domain is the development of Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.org These models learn the statistical relationship between the structural features of molecules and their measured properties (e.g., binding affinity to a protein target, toxicity). For a molecule like this compound, a QSAR model could be trained on a dataset of similar fluoro-substituted aromatic compounds to predict its potential efficacy or other properties without needing to synthesize it first. frontiersin.org

Furthermore, generative models, often based on deep neural network architectures like Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), can "learn" the rules of chemical structure and syntax from large databases of existing molecules. nih.gov These models can then be used to generate novel molecular structures that are chemically valid and tailored to meet a specific design hypothesis, such as binding to a particular protein active site. nih.gov For instance, using this compound as a starting fragment, a generative model could suggest modifications to the aromatic ring or the ethyl chain to enhance a desired property.

The general workflow for applying these frameworks in compound design is outlined in the table below.

Step Description In Silico / Machine Learning Technique Application to Isocyanide Design
1. Target Identification & Hypothesis Definition Define the biological target (e.g., an enzyme) and the desired properties for a new compound (e.g., inhibitory activity, low toxicity).N/A (Biology/Chemistry Driven)Design a new isocyanide-containing inhibitor for a specific metalloprotein, leveraging the isocyanide's metal-coordinating ability. acs.org
2. Library Generation or Virtual Screening Create a library of virtual compounds to test or screen an existing large database.Generative Models (RNN, GANs), Combinatorial Library EnumerationGenerate a virtual library of thousands of derivatives based on the this compound scaffold with varied substitution patterns.
3. Property Prediction & Filtering Predict key properties for all virtual compounds, including physicochemical properties (solubility, stability) and ADME/Tox profiles (Absorption, Distribution, Metabolism, Excretion, Toxicity).Machine Learning Models (QSAR, Deep Neural Networks)Use trained ML models to predict the binding affinity and potential toxicity of the generated isocyanide derivatives, filtering out unfavorable candidates. nih.govfrontiersin.org
4. Molecular Docking & Binding Analysis Simulate the interaction of the most promising candidates with the 3D structure of the biological target to predict binding poses and affinities.Molecular Docking, Molecular Dynamics (MD) SimulationsDock the top-scoring isocyanide derivatives into the active site of the target protein to analyze binding interactions and rank them by predicted affinity. nih.govresearchgate.net
5. Synthesis & Experimental Validation Select a small number of the highest-ranked virtual hits for chemical synthesis and subsequent experimental testing to validate the in silico predictions.N/A (Experimental)Synthesize the top 5-10 designed isocyanide compounds and test their actual inhibitory activity in biochemical assays.

This iterative design-make-test-analyze cycle, heavily augmented by machine learning and computational tools, allows for a more focused and efficient exploration of chemical space to discover novel functional molecules. springernature.com

Applications of 2 Fluorophenethylisocyanide in Advanced Materials and Catalysis

Utilization in Polymer Chemistry and Novel Material Design

The isocyanide functional group is a versatile building block for the synthesis of unique polymers, and the presence of a fluorine atom in 2-fluorophenethylisocyanide offers a route to materials with tailored properties.

Isocyanide Polymerization for the Synthesis of Poly(isocyanide) Materials

Isocyanides can undergo polymerization to form poly(isocyanides), which are characterized by a rigid, helical polymer backbone. This polymerization is typically catalyzed by transition metal complexes, particularly those of nickel(II). The reaction proceeds via a "migratory insertion" mechanism, where isocyanide monomers sequentially insert into the metal-carbon bond of the growing polymer chain. This process allows for the synthesis of high molecular weight polymers with controlled structures nih.gov.

For this compound, this process would yield poly(this compound), a polymer with pendant 2-fluorophenethyl groups arranged helically around a poly(iminomethylene) backbone. The fluorinated side chains are expected to impart specific properties to the material, such as altered solubility, thermal stability, and low surface energy, which are characteristic of fluorinated polymers mdpi.comrsc.org. The synthesis of functional polymers from various isocyanide monomers is a well-established field, providing a strong basis for the potential development of materials derived from this compound surrey.ac.ukresearchgate.net.

Table 1: Representative Properties of Substituted Poly(isocyanide)s This table presents data for analogous polymers to illustrate the expected properties of poly(this compound), for which specific data is not available.

MonomerCatalyst SystemMolecular Weight (Mn, g/mol )Polydispersity (Đ)Polymer Structure
PhenylisocyanideNiCl₂15,000 - 40,0001.5 - 2.5Helical
4-Methoxyphenylisocyanide[Ni(CN)₄]²⁻25,0001.8Helical
tert-Butyl isocyanideNi(II) complexes>50,0001.3 - 2.0Helical

Integration into Smart Materials and Advanced Composites

Smart materials are designed to respond to external stimuli such as temperature, pH, light, or electric fields researchgate.netmdpi.com. Fluorinated polymers, in particular, are a unique class of materials known for their chemical resistance, thermal stability, and distinct electrical properties, making them suitable for smart material applications researchgate.netmdpi.comsemanticscholar.org. Poly(isocyanides) contribute rigidity and a stable helical conformation, which can be exploited in the design of advanced materials.

Catalytic Roles of this compound and its Metal Complexes

Isocyanides are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of transition metals wikipedia.orgwikipedia.org. The resulting metal-isocyanide complexes are often catalytically active.

Organocatalysis and Ligand-Enabled Catalysis

In ligand-enabled catalysis, the isocyanide moiety of this compound can coordinate to a metal center, acting as a strong σ-donor and a moderate π-acceptor ligand wikipedia.orgutexas.edu. These electronic properties can be finely tuned by substituents. The electron-withdrawing fluorine atom on the phenyl ring is expected to enhance the π-acceptor character of the isocyanide ligand utexas.edu. This modification can stabilize low-valent metal centers and influence the reactivity and selectivity of the catalyst in various transformations nih.govmdpi.com.

While less common, isocyanides themselves can participate in organocatalysis, sometimes acting as visible-light photocatalysts for certain oxidative functionalizations nih.gov. The aromatic ring in this compound could potentially play a role in such photocatalytic cycles.

Development of Heterogeneous and Homogeneous Catalytic Systems

Homogeneous Catalysis: Metal complexes of this compound would likely be soluble in organic solvents, making them suitable for use as homogeneous catalysts acs.org. In a homogeneous system, the catalyst is in the same phase as the reactants, allowing for high activity and selectivity under mild conditions due to the accessibility of the catalytic sites mdpi.com.

Heterogeneous Catalysis: To improve catalyst recyclability and simplify product purification, homogeneous catalysts can be immobilized onto solid supports to create heterogeneous systems. A catalyst derived from a this compound-metal complex could be anchored to supports like silica, polymers, or metal-organic frameworks (MOFs) mdpi.comnih.govnih.gov. This approach combines the high selectivity of a molecular catalyst with the practical advantages of a solid catalyst.

Applications in Specific Organic Transformations (e.g., C-C bond formation, reductions, oxidations)

Metal-isocyanide complexes are active in a variety of important organic reactions. The specific role of the this compound ligand would be to modulate the electronic and steric environment of the metal center.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions are fundamental for C-C bond formation. Isocyanides are known to undergo migratory insertion into palladium-carbon bonds, forming imidoyl-palladium intermediates. These intermediates can then react with various coupling partners, enabling the synthesis of ketones, amides, and other nitrogen-containing compounds mdpi.comnih.govacs.org. This reactivity is central to powerful multicomponent reactions like the Ugi and Passerini reactions, which are used to build complex molecular scaffolds mdpi.com. The electronic properties of a this compound ligand could influence the rate and efficiency of these insertion and coupling steps researchgate.net.

Reductions and Oxidations: The redox potential of a metal catalyst is highly dependent on its ligand sphere. As a π-accepting ligand, this compound would stabilize lower oxidation states of the metal, which can be beneficial in reductive processes. Conversely, its strong σ-donor character can influence the reactivity of metal centers in oxidative catalysis rsc.org. Copper(II) complexes with N-donor ligands, for example, have been used as catalysts for the aerobic oxidation of hydrocarbons mdpi.com. A similar system employing an isocyanide ligand could exhibit unique catalytic properties.

Table 2: Examples of Isocyanide Ligands in Catalytic Transformations This table provides examples of catalytic reactions where isocyanide ligands play a key role. Specific performance data for this compound is not available.

Reaction TypeMetal CatalystIsocyanide Ligand ExampleRole of IsocyanideRef.
Suzuki-Miyaura ImidoylationPalladium(0)t-Butyl isocyanideC1 building block via insertion nih.gov
Azide-Isocyanide CouplingPalladium(0)Various aryl isocyanidesReactant for carbodiimide (B86325) synthesis researchgate.net
Asymmetric Aldol ReactionGold(I)Cyclohexyl isocyanidePart of chiral ligand-metal complex nih.gov
Photocatalytic C-H Oxidation(none - organocatalysis)Aromatic isocyanidesActs as photocatalyst nih.gov

Potential in Molecular Electronics and Sensor Technologies

There are no specific research findings or data tables available in the scientific literature that describe the potential of this compound in molecular electronics and sensor technologies.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies for 2-Fluorophenethylisocyanide

The synthesis of isocyanides has traditionally relied on methods that can be inefficient and generate significant waste. rsc.org Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer chemicals and solvents. wjarr.com Future research into the synthesis of this compound will likely focus on developing methodologies that are not only efficient but also environmentally benign.

Key goals for green synthesis include maximizing reactant efficiency and minimizing waste production. rsc.org This can be achieved by designing chemical reactions that maximize the incorporation of all materials into the final product, a concept known as atom economy. wjarr.comnih.gov For the synthesis of this compound, this could involve exploring one-pot reactions or cascade syntheses, which reduce the number of separate purification steps and thus minimize solvent use and waste generation. nih.gov

The adoption of greener technologies is also a promising avenue. Microwave-assisted synthesis, for example, offers a more energy-efficient alternative to conventional heating methods by directly transferring energy to reactants, which can significantly reduce reaction times and energy consumption. wjarr.comnih.gov Furthermore, replacing hazardous organic solvents with safer alternatives like water, supercritical carbon dioxide, or ionic liquids is a central tenet of green chemistry that could be applied to the synthesis of this compound. wjarr.comnih.gov An innovative isocyanide synthesis method that avoids aqueous workups has already shown promise in increasing synthesis speed, improving yields, and reducing the environmental footprint. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Isocyanides

Feature Traditional Synthesis Green/Sustainable Synthesis
Primary Goal Product Yield Yield, Atom Economy, Safety, Sustainability
Solvents Often hazardous organic solvents Water, supercritical fluids, ionic liquids, or solvent-free conditions wjarr.comnih.gov
Energy Source Conventional heating Microwave irradiation, ultrasound wjarr.comnih.gov
Waste Profile Higher waste generation Minimized waste at the source wjarr.comnih.gov
Safety Potential exposure to hazardous fumes and reagents rsc.org Increased safety through milder conditions and less toxic materials rsc.org
Efficiency Can be lengthy and inefficient rsc.org Faster reaction times, potential for one-pot and continuous processes nih.gov

Exploration of Biological and Pharmaceutical Relevance through Structure-Activity Relationships

The unique structural features of this compound—namely the isocyanide group, the flexible ethyl linker, and the fluorine-substituted phenyl ring—make it an intriguing candidate for biological investigation. The presence of fluorine in drug candidates can significantly alter their pharmacokinetic and pharmacodynamic properties, such as membrane permeability and metabolic stability. consensus.app

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications influence a compound's biological activity. nih.gov For this compound, SAR studies would involve synthesizing a library of analogues with systematic variations. For instance, the position of the fluorine atom on the phenyl ring could be altered, or different halogen substituents could be introduced to probe their effect on activity. researchgate.net The length and nature of the linker between the phenyl ring and the isocyanide group could also be modified.

These studies aim to build a comprehensive understanding of the pharmacophore—the essential structural features required for biological activity. By correlating structural changes with observed effects on a biological target, such as an enzyme or receptor, researchers can design more potent and selective compounds. nih.govmdpi.com For example, research on other chemical scaffolds has shown that the introduction of specific groups, like an amino group at a particular position, can play an integral role in increasing biological activity. nih.gov A systematic SAR exploration of this compound could identify it as a lead compound for developing new therapeutics, potentially in areas like oncology or infectious diseases, where novel mechanisms of action are urgently needed. nih.gov

Integration of Advanced Computational Design and Artificial Intelligence in Isocyanide Chemistry

The fields of computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery and materials design. indianabiosciences.orgnih.gov These powerful tools can be leveraged to accelerate the exploration of isocyanide chemical space and guide the development of new molecules based on the this compound scaffold.

Computational methods, such as molecular docking and molecular dynamics simulations, allow scientists to model the interactions between a molecule and a biological target at the atomic level. indianabiosciences.orgnih.gov This can help predict the binding affinity and identify key interactions, providing insights that guide the design of more effective compounds before they are synthesized in the lab. indianabiosciences.org For this compound, these simulations could be used to screen for potential protein targets and to understand how its fluorine atom influences binding.

AI and machine learning algorithms can analyze vast datasets to identify patterns and make predictions. nih.goviscientific.org In the context of isocyanide chemistry, AI can be used for:

Virtual Screening: Rapidly screening massive virtual libraries of compounds to identify those with a high probability of being active against a specific target. indianabiosciences.org

De Novo Design: Generating entirely new molecular structures with desired properties, which can lead to the discovery of novel chemical scaffolds. nih.gov

Predictive Modeling: Building models to predict the pharmacological performance or material properties of new isocyanide derivatives. indianabiosciences.orgimet-db.ru

The integration of AI with computer-assisted synthesis planning (CASP) can also help devise the most efficient and practical synthetic routes for novel isocyanide compounds, transforming chemical synthesis from a labor-intensive task to a more creative, problem-solving endeavor. iscientific.org

Table 2: Applications of Computational and AI Methods in Isocyanide Research

Method Application Potential Impact on this compound Research
Molecular Docking Predicts the binding orientation of a molecule to a target protein. Identify potential biological targets and understand binding modes.
Molecular Dynamics Simulates the movement of atoms and molecules over time. Analyze the stability of the compound-target complex and conformational changes.
Virtual Screening Computationally screens large libraries of compounds for potential activity. indianabiosciences.org Identify new derivatives of this compound with enhanced biological activity.
QSAR Modeling Correlates chemical structure with biological activity. mdpi.com Predict the activity of unsynthesized analogues and guide lead optimization.
Machine Learning / AI Learns from existing data to predict properties and generate new molecules. nih.goviscientific.org Accelerate the discovery of novel isocyanides with tailored pharmaceutical or material properties.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Catalysis

The unique electronic and steric properties of the isocyanide functional group make it a valuable building block not only in pharmaceuticals but also in materials science and catalysis. Future research on this compound should embrace an interdisciplinary approach to explore these diverse applications.

In materials science , isocyanides can be polymerized to form helical polymers known as poly(isocyanide)s. The properties of these polymers can be tuned by the nature of the isocyanide's side chain. The 2-fluorophenethyl group could impart specific properties, such as altered solubility, thermal stability, or self-assembly behavior, to the resulting polymer. The presence of fluorine could also be exploited to create materials with unique surface properties or for applications in optoelectronics.

In catalysis , isocyanides are well-known ligands in organometallic chemistry. They can bind to metal centers and influence the reactivity and selectivity of catalysts. This compound could be investigated as a ligand in various catalytic transformations. The fluorine substituent could modulate the electronic properties of the metal center, potentially leading to catalysts with enhanced performance or novel reactivity.

An interdisciplinary approach, combining the expertise of organic chemists, polymer scientists, and catalysis experts, will be essential to fully exploit the potential of this compound. Such collaborations could lead to the development of novel functional materials, such as sensors or smart polymers, and new catalytic systems for efficient and selective chemical synthesis.

Q & A

Q. What steps validate the reproducibility of synthetic protocols for this compound?

  • Methodological Answer : Independent replication by a third-party lab, with raw data (e.g., NMR spectra, chromatograms) shared as supplementary information. Use platforms like Zenodo to archive datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.